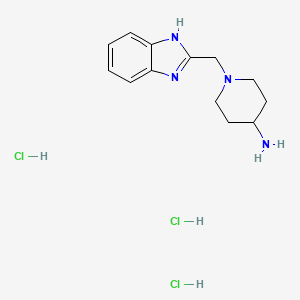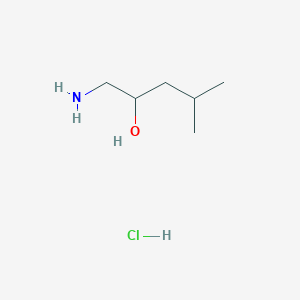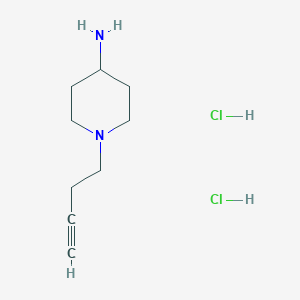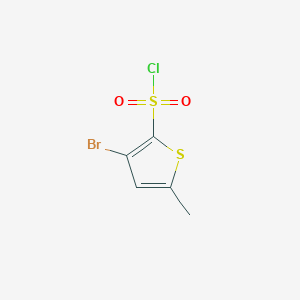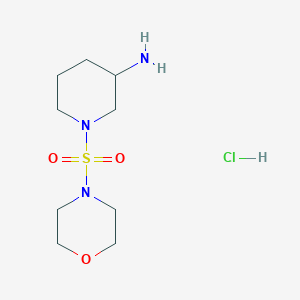![molecular formula C12H11FN2O B1443238 [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine CAS No. 1250151-58-6](/img/structure/B1443238.png)
[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine
Overview
Description
“[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine” is a useful research chemical . It belongs to the class of pyridine derivatives. The CAS number for this compound is 1250151-58-6 .
Molecular Structure Analysis
The molecular formula of “[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine” is C12H11FN2O . The InChI code is InChI=1S/C12H11FN2O/c13-9-2-1-3-11(6-9)16-12-4-5-15-10(7-12)8-14/h1-7H,8,14H2 .Physical And Chemical Properties Analysis
“[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine” has a molecular weight of 218.23 g/mol . Its boiling point is approximately 330.1±42.0 C at 760 mmHg . The compound is a liquid at room temperature and should be stored at 4C, protected from light .Scientific Research Applications
Medicinal Chemistry Applications
Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, structurally related to [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine, have been synthesized and evaluated for anticonvulsant activity. Certain compounds demonstrated significant seizures protection, indicating potential therapeutic applications in epilepsy treatment (Pandey & Srivastava, 2011).
Kinase Inhibition for Cancer Treatment : Derivatives of [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine have been studied as c-Met kinase inhibitors, which play a role in cancer development. Docking and quantitative structure–activity relationship studies help in understanding their inhibitory mechanisms, indicating potential applications in cancer therapeutics (Caballero et al., 2011).
Organometallic and Coordination Chemistry
Pincer Palladacycles Synthesis : The compound and its derivatives have been used in the synthesis of unsymmetrical NCN′ pincer palladacycles. These palladacycles exhibit catalytic activity and selectivity in various reactions, demonstrating their utility in catalysis research (Roffe et al., 2016).
Iron(III) Complexes for Photocytotoxicity : Iron(III) complexes involving derivatives of the compound have been studied for their photocytotoxic properties in cancer cells. These studies show promising applications in photochemotherapy (Basu et al., 2015).
Bioinorganic Chemistry
- DNA Interaction and Photocytotoxicity : Iron(III) catecholates derived from [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine have been explored for their ability to interact with DNA and induce photocytotoxicity under red light. This research contributes to the development of new drugs for cancer treatment (Basu et al., 2014).
Safety And Hazards
The safety information available indicates that “[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[4-(3-fluorophenoxy)pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-9-2-1-3-11(6-9)16-12-4-5-15-10(7-12)8-14/h1-7H,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXARGJXHMWFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC(=NC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



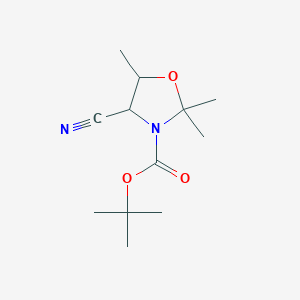
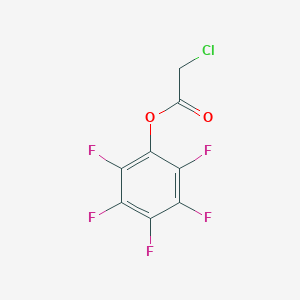

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1443158.png)
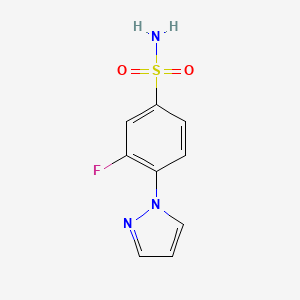
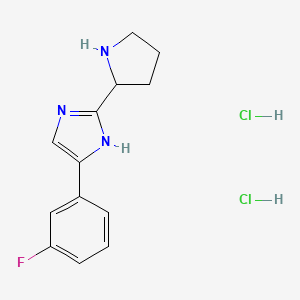
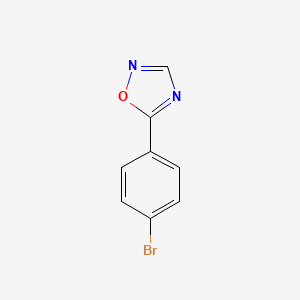
![tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate](/img/structure/B1443165.png)
![[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1443169.png)
